tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(methylaminomethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-7-5-6-10(8-11)9-14-4/h5-8,14H,9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQYKLPCNITCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508477-85-7 | |
| Record name | tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-[(methylamino)methyl]phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-[(methylamino)methyl]phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new carbamate derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate exhibits various biological activities due to its unique structural components. The presence of the methylamino group is particularly significant, as compounds containing this functional group are often explored for pharmacological properties.
Pharmacological Potential
Research indicates that compounds similar to this compound may exhibit:
- Antitumor Activity : The compound's structural characteristics suggest potential interactions with biological targets involved in cancer pathways.
- Neuroprotective Effects : Studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases.
Synthesis and Mechanism of Action
The synthesis typically involves several steps, including:
- Formation of an intermediate from tert-butyl carbamate.
- Reaction with 3-(methylaminomethyl)phenyl derivatives.
- Purification and characterization through techniques such as NMR and mass spectrometry.
Organic Synthesis Applications
This compound serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals.
Synthetic Intermediate for Drug Development
This compound has been identified as a key intermediate in the synthesis of lacosamide, an anticonvulsant medication used in the treatment of epilepsy. The synthetic route involves:
- Condensation Reactions : Utilizing starting materials like N-BOC-D-serine and benzene methanamine to form the desired carbamate derivative.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds against amyloid-beta-induced toxicity in astrocytes. The results indicated that these compounds could reduce oxidative stress markers and improve cell viability, suggesting potential applications in Alzheimer's disease treatment.
Case Study 2: Anticonvulsant Activity
Research on lacosamide synthesis highlighted the role of this compound as a critical intermediate. The synthesis pathway demonstrated high yields and purity, facilitating further development into therapeutic agents for epilepsy.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound may bind to active sites or allosteric sites on proteins, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1508477-85-7
- Molecular Formula : C₁₃H₂₀N₂O₂
- Molecular Weight : 236.31 g/mol
- Structure: Features a tert-butyl carbamate group attached to a phenyl ring substituted with a methylamino-methyl group at the meta position .
Key Characteristics :
Comparison with Structurally Similar Compounds
tert-Butyl 3-Aminobenzyl(methyl)carbamate (CAS 167756-90-3)
- Molecular Formula : C₁₃H₂₀N₂O₂ (identical to the target compound).
- Key Differences: Substitution Pattern: The methyl group is attached to the carbamate nitrogen (N-methyl), and the benzyl group has an amino substituent at the para position. Physicochemical Properties:
- Predicted pKa : 4.32, suggesting slightly higher acidity compared to the target compound .
- Density : 1.084 g/cm³; Boiling Point : 363.1°C (predicted).
- Reactivity : The N-methylation may reduce nucleophilicity of the carbamate nitrogen, altering its deprotection kinetics.
tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)
- Molecular Formula : C₁₃H₂₀N₂O₂ (same molecular weight as the target compound).
- Key Differences: Substitution Pattern: Amino and methyl groups are positioned at the 3 and 5 positions on the phenyl ring, creating a meta-para substitution. Applications: Explicitly noted for versatility in pharmaceutical research and agrochemical development due to its high purity (≥95%) and stability .
tert-Butyl N-[[3-Amino-5-(trifluoromethyl)phenyl]methyl]carbamate (CID 59735029)
- Molecular Formula : C₁₃H₁₇F₃N₂O₂.
- Key Differences: Substitution: A trifluoromethyl (-CF₃) group replaces the methylamino-methyl group at the phenyl ring’s 5-position. Physicochemical Properties:
- Molecular Weight : 296.29 g/mol (higher due to fluorine).
- Lipophilicity : The -CF₃ group enhances hydrophobicity, improving membrane permeability in drug design .
- Electronic Effects : Strong electron-withdrawing nature of -CF₃ alters electronic density on the phenyl ring, impacting reactivity in cross-coupling reactions.
tert-Butyl (3-(Methylamino)phenyl)carbamate (CAS 1134328-09-8)
- Molecular Formula : C₁₂H₁₈N₂O₂.
- Key Differences: Substitution Pattern: The methylamino group is directly attached to the phenyl ring without a methylene spacer.
Comparative Reactivity :
- Electron-Donating vs. Withdrawing Groups: The target compound’s methylamino-methyl group is electron-donating, enhancing nucleophilicity at the phenyl ring. In contrast, the -CF₃ derivative (CID 59735029) exhibits reduced electron density, favoring electrophilic substitution at distinct positions .
- Deprotection Conditions :
- tert-Butyl carbamates generally require acidic conditions (e.g., HCl in dioxane) for cleavage. Substituents like -CF₃ may stabilize intermediates, altering reaction rates .
Biological Activity
Tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a tert-butyl group and a phenyl ring substituted with a methylamino group, this compound has been investigated for various pharmacological properties, particularly in the context of cancer treatment and anti-inflammatory effects.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 236.31 g/mol. The structural components of this compound suggest that it may interact with biological targets due to the presence of functional groups typical of carbamates.
Structural Characteristics
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 236.31 g/mol |
| Functional Groups | Carbamate, Methylamino |
Antitumor Activity
Research indicates that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related carbamates have shown promising results in inhibiting tumor growth, suggesting that this compound could potentially be developed as an anticancer agent.
Anti-inflammatory Effects
In vivo studies have demonstrated that certain derivatives of carbamates exhibit anti-inflammatory activity . For example, compounds structurally related to this compound have been evaluated using the carrageenan-induced rat paw edema model, showing significant inhibition of inflammation comparable to standard anti-inflammatory drugs like indomethacin .
The biological activity of this compound is likely mediated through its interaction with specific biological targets. The methylamino group may enhance the compound's ability to penetrate biological membranes and interact with cellular targets, including enzymes involved in inflammatory pathways and cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluating the cytotoxic effects of various carbamate derivatives, including this compound, found that these compounds could induce apoptosis in cancer cells. The study reported IC50 values indicating effective concentrations required to inhibit cell viability significantly .
Table: Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Key Features | IC50 (µM) |
|---|---|---|---|
| This compound | Not available | Potential anticancer agent | TBD |
| Tert-butyl (3-(aminomethyl)phenyl)carbamate | 72207230 | Lacks methyl group on nitrogen | TBD |
| Tert-butyl (3-(dimethylaminomethyl)phenyl)carbamate | 1508477-85-7 | Contains dimethyl instead of methyl; altered properties | TBD |
Q & A
Q. How can the synthesis of tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate be optimized for reproducibility?
To optimize synthesis, focus on reaction conditions such as solvent choice (e.g., THF or DMF), temperature control, and stoichiometric ratios. For example, coupling reactions using carbamate intermediates often require catalysts like DMAP and bases such as DIEA. A reflux duration of 60 hours in THF with DIEA (1.5 eq) and DMAP (0.1 eq) has been reported to achieve moderate yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. Validate purity using NMR (¹H/¹³C) and HPLC (>95%) .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy : Confirm the tert-butyl group (δ ~1.3 ppm in ¹H NMR) and carbamate carbonyl (δ ~155-160 ppm in ¹³C NMR) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., C₁₄H₂₁N₂O₂: calculated 261.16 g/mol) .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, particularly for chiral variants .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns .
Q. What safety protocols are critical when handling this compound?
- Storage : Keep in airtight containers at room temperature, protected from light and moisture .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting synthetic yields under similar conditions be resolved?
Contradictions in yields (e.g., 40% vs. 60%) may arise from subtle variables:
- Catalyst purity : Ensure DMAP is anhydrous and stored under inert gas .
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and optimize reaction time .
- Solvent dryness : Pre-dry THF over molecular sieves to prevent hydrolysis of the carbamate group .
- Statistical design : Apply DOE (Design of Experiments) to identify critical factors (e.g., temperature, catalyst loading) .
Q. What computational methods predict the reactivity of tert-butyl carbamate derivatives?
- Density Functional Theory (DFT) : Calculate reaction pathways for nucleophilic substitution at the carbamate carbonyl. Optimize transition states using B3LYP/6-31G(d) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMSO) .
- Docking studies : Predict binding affinity for biological targets (e.g., enzymes) by modeling interactions with the methylaminomethylphenyl moiety .
Q. How does stereochemistry influence the biological activity of this compound?
Chiral variants (e.g., R/S configurations) can drastically alter bioactivity. For example:
- Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-derived) to control stereocenters .
- In vitro assays : Compare IC₅₀ values of enantiomers against target receptors (e.g., kinase inhibition) .
- Crystallographic data : Correlate active-site interactions (e.g., hydrogen bonds) with stereochemical preferences .
Q. What strategies enhance the compound’s stability in aqueous media for drug delivery studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to protect the carbamate .
- Lipid nanoparticles : Encapsulate the compound to shield it from hydrolysis .
- pH optimization : Buffer solutions at pH 6.5–7.4 minimize degradation .
Methodological Considerations
Q. How to design experiments analyzing substituent effects on pharmacological properties?
- SAR (Structure-Activity Relationship) : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the phenyl ring .
- In vitro screening : Test analogs against disease-relevant targets (e.g., cancer cell lines) using MTT assays .
- Data normalization : Express activity relative to a positive control (e.g., doxorubicin) to account for batch variability .
Q. What analytical workflows address discrepancies in toxicity profiles across studies?
- Metabolite identification : Use LC-MS/MS to detect degradation products (e.g., tert-butyl alcohol) in hepatocyte assays .
- Comparative toxicogenomics : Analyze gene expression changes (e.g., CYP450 isoforms) in exposed cell lines .
- Dose-response modeling : Fit data to Hill equations to quantify EC₅₀ and assess threshold effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
